molecular formula C19H13F9N2O4 B2497695 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide CAS No. 477872-45-0

2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide

Cat. No. B2497695
CAS RN: 477872-45-0
M. Wt: 504.309
InChI Key: ZNKLSHMHPPETEW-UHFFFAOYSA-N
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Description

The compound “2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide” is a complex organic molecule. It contains several functional groups including two trifluoroethoxy groups attached to a benzene ring, a benzoyl group, and a carbohydrazide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative. The trifluoroethoxy groups could potentially be introduced using a suitable trifluoroethanol derivative and a catalyst. The benzoyl group could be introduced using a benzoyl chloride derivative, and the carbohydrazide group could be introduced using a suitable carbohydrazide .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzene rings suggests aromaticity, and the trifluoroethoxy groups may introduce elements of polarity. The benzoyl and carbohydrazide groups are also likely to contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The trifluoroethoxy groups might be susceptible to nucleophilic attack, and the carbonyl groups in the benzoyl and carbohydrazide groups might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the trifluoroethoxy groups suggests that it might be quite polar, which could affect its solubility in various solvents. The aromatic benzene rings might contribute to its stability .

Scientific Research Applications

Anti-Cancer Agent

The compound has been studied for its potential as an anti-cancer agent . The research conducted by Sathyanarayana and colleagues discusses the synthesis, characterization, in-silico studies, and biological evaluation of some new 2,5-bis (2,2,2-trifluoroethoxy) phenyl-based 1,3,4-Oxadiazoles as potential candidates for anti-cancer .

Anti-Diabetic Agent

In addition to its potential anti-cancer properties, the compound has also been evaluated for its anti-diabetic properties . The same study by Sathyanarayana and colleagues also evaluated these compounds as potential anti-diabetic agents .

Synthesis and Characterization

The compound has been synthesized and characterized in the lab . The manuscript by Sathyanarayana DS and colleagues explains the synthesis and characterization in-silico of Oxadiazoles as potential candidates for Anti-cancer and Anti-diabetic .

In Silico Studies

In silico studies have been conducted on this compound to understand its properties and potential applications . These studies provide valuable insights into the compound’s structure and function .

Biological Assessment

Biological assessments have been conducted to evaluate the compound’s potential as a therapeutic agent . These assessments include cytotoxic effects and in vivo drosophila studies .

Medicinal Chemistry

The compound belongs to the section of Medicinal Chemistry . It has been studied for its potential therapeutic applications, including its potential as an anti-cancer and anti-diabetic agent .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F9N2O4/c20-17(21,22)8-33-12-4-5-14(34-9-18(23,24)25)13(7-12)16(32)30-29-15(31)10-2-1-3-11(6-10)19(26,27)28/h1-7H,8-9H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLSHMHPPETEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide

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